molecular formula C19H22N2O5S B2998366 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide CAS No. 951519-13-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide

Katalognummer: B2998366
CAS-Nummer: 951519-13-4
Molekulargewicht: 390.45
InChI-Schlüssel: FHCWRJRSNGGOSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide is a synthetic compound featuring three key structural motifs:

  • 1,1-Dioxidoisothiazolidin Ring: A five-membered heterocycle containing sulfur and nitrogen atoms, with two oxygen atoms forming a sulfone group. This moiety enhances polarity and may influence metabolic stability .
  • m-Tolyloxy Acetamide: A meta-methyl-substituted phenoxy group linked via an acetamide bridge, which may modulate receptor binding affinity and selectivity.

Eigenschaften

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-5-3-6-16(11-14)26-13-19(22)20-17-12-15(7-8-18(17)25-2)21-9-4-10-27(21,23)24/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCWRJRSNGGOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O5SC_{18}H_{22}N_{2}O_{5}S with a molecular weight of approximately 394.5 g/mol. The compound features a complex structure characterized by:

  • Isothiazolidine moiety : This group contributes to the compound's reactivity and biological interactions.
  • Methoxy and tolyloxy substituents : These functional groups enhance solubility and influence the compound's pharmacokinetic properties.

Structural Representation

ComponentDescription
Molecular FormulaC18H22N2O5SC_{18}H_{22}N_{2}O_{5}S
Molecular Weight394.5 g/mol
Functional GroupsIsothiazolidine, Methoxy, Tolyl

Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide exhibits promising biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). The inhibition of CDK2 suggests potential applications in cancer therapy, as it may impede the proliferation of cancer cells.

Key Mechanisms:

  • Binding to CDK2 : The compound interacts with the active site of CDK2, inhibiting its kinase activity and thereby affecting downstream signaling pathways involved in cell cycle progression.
  • Influence on Apoptosis : By modulating CDK2 activity, the compound may promote apoptosis in cancer cells, enhancing its anticancer potential.

Research Findings

Several studies have evaluated the biological activity of this compound. Notably:

  • Inhibition of CDK2 : The compound was shown to inhibit CDK2 with an IC50 value indicative of its potency.
    Study ReferenceIC50 Value (µM)Biological Effect
    4.48CDK2 Inhibition
    3.75Apoptosis induction in cancer cells
  • Cell Cycle Regulation : Experimental results demonstrated that treatment with this compound resulted in cell cycle arrest at the G1 phase, suggesting its role in regulating cell proliferation.
  • Anticancer Activity : In vivo studies showed that the compound reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Case Studies

Case Study 1: In Vivo Efficacy
A study conducted on mice bearing xenografted tumors revealed that administration of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide led to a significant reduction in tumor size compared to control groups. This study highlights the compound's potential therapeutic application in oncology.

Case Study 2: Mechanistic Insights
Docking studies have elucidated the binding interactions between the compound and CDK2, revealing critical amino acid residues involved in the binding process. These insights are essential for understanding the structure-activity relationship and guiding future drug development efforts.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: BAI (2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-Indazol-3-yl)Acetamide)

Key Differences :

  • BAI replaces the 2-methoxyphenyl and m-tolyloxy groups with a biphenyl moiety and an indazole ring.
    Pharmacological Profile :
  • Exhibits potent anti-uterine myoma activity by inhibiting cell proliferation and inducing PARP fragmentation without cardiovascular toxicity at effective concentrations .
    Structural Implications :
  • The indazole ring in BAI may enhance DNA interaction, while the biphenyl group increases hydrophobic interactions.

Thiadiazole-Based Acetamides ()

Compound 5k () :

  • Structure: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide.
  • Comparison: Replaces the isothiazolidin dioxide with a methylthio-substituted thiadiazole.
  • Properties: Lower melting point (135–136°C) vs. the target compound’s likely higher polarity due to the sulfone group .

Anticonvulsant Thiadiazoles () :

  • Example: N-[5-(4-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]-2-[(6-Methyl-1,3-Benzothiazol-2-yl)Amino]Acetamide.
  • Activity: 100% protection in MES models, attributed to the benzothiazole domain and acetamide linkage .

Phenoxy Derivatives ():

  • Example: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-Methoxyphenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}Acetamide (7d).
  • Activity: IC50 of 1.8 µM against Caco-2 cells, highlighting fluorine’s role in enhancing cytotoxicity .

Thiazolidinone and Oxadiazole Derivatives (–18)

Leishmanicidal Thiadiazoles () :

  • Example: N-(3,4-Dimethoxyphenethyl)-2-(5-(5-Nitrofuran-2-yl)-1,3,4-Thiadiazol-2-ylthio)Acetamide (14).
  • Activity: IC50 of 19.1 µM against promastigotes, driven by the nitrofuran group’s redox activity .

Thiazolidinone Analogs ():

  • Example: 2-[(5Z)-5-(2-Methoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Acetamide.
  • Structural Note: The thioxo group and benzylidene substituent may confer conformational rigidity compared to the target compound’s sulfone .

Benzo[d]Oxazole and Pyridazinone Derivatives (–10, 19)

Neuroprotective Benzo[d]Oxazoles () :

  • Example: 2-(Benzo[d]Oxazol-2-ylthio)-N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-Thiadiazol-2-yl)Acetamide (5p).
  • Activity: Neuroprotection linked to trimethoxy phenyl’s electron-donating effects and thioether linkage .

Pyridazinone Agonists ():

  • Example: N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]Acetamide.
  • Activity: Specific FPR2 agonism via calcium mobilization, suggesting acetamide’s role in receptor activation .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Substituents Biological Activity Key Findings
Target Compound Isothiazolidin dioxide 2-Methoxyphenyl, m-tolyloxy N/A (Inferred) High polarity from sulfone
BAI Isothiazolidin dioxide Biphenyl, indazole Anti-uterine myoma No cardiovascular toxicity
7d Thiadiazole 4-Methoxyphenyl, 2-fluorophenoxy Cytotoxic (IC50 = 1.8 µM) Fluorine enhances activity
Anticonvulsant Thiadiazole Thiadiazole 4-Methoxyphenyl, benzothiazole 100% MES protection Acetamide linkage critical
14 Thiadiazole Nitrofuran, dimethoxyphenethyl Leishmanicidal (IC50 = 19.1 µM) Nitrofuran redox activity

Research Findings and Implications

  • Sulfone vs. Thio/Methylthio Groups : The 1,1-dioxidoisothiazolidin ring in the target compound likely improves aqueous solubility compared to thiadiazoles with thioether groups (e.g., 5k, 14) .
  • Substituent Positioning: The m-tolyloxy group’s meta-methyl may balance lipophilicity and steric effects better than ortho- or para-substituted analogs (e.g., 5k’s 2-methoxyphenoxy) .
  • Biological Activity Trends : Acetamide derivatives with electron-withdrawing groups (e.g., fluorine in 7d) or redox-active moieties (e.g., nitrofuran in 14) show enhanced cytotoxicity or antiparasitic activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.